Benz(a)acridine, 5-methyl-
Description
Historical Trajectory and Evolution of Acridine (B1665455) Research
The journey of acridine research began in 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. publish.csiro.au Initially, acridine and its derivatives were primarily recognized for their properties as dyes, finding commercial use in the late 19th century. rsc.orgoup.com However, the scientific focus on acridines shifted dramatically in the early 20th century. In 1912, Paul Ehrlich and his colleague L. Benda discovered the antimicrobial properties of acridine compounds, specifically the trypanocidal activity of 10-methyl-3,6-diaminoacridinium chloride, also known as acriflavine (B1215748). rsc.org This discovery was followed by the recognition of the antibacterial activity of acriflavine and proflavine (B1679165) in 1913 by Carl Browning. rsc.org
The period during World War I and World War II marked a significant milestone in acridine research. Due to the scarcity of quinine, the acridine-based drug mepacrine (quinacrine) was developed and widely used as an antimalarial agent. Current time information in Bangalore, IN.nih.gov The work of Australian chemist Adrien Albert was pivotal in understanding the structure-activity relationships of acridine antibacterials. His research established that cationic ionization and a planar molecular surface area were crucial for their antibacterial efficacy. rsc.org
Following the advent of penicillin and other antibiotics, the use of acridines as systemic antibacterial agents declined. rsc.org However, research into the diverse biological activities of acridine derivatives continued and expanded. Scientists began to explore their potential as anticancer, antiviral, antiparasitic, and anti-inflammatory agents. oup.comacs.org The planar structure of the acridine nucleus, which allows it to intercalate with DNA, became a key area of investigation, particularly for its implications in cancer chemotherapy. rsc.orgacs.org This led to the development of anticancer agents like amsacrine. rsc.org In recent years, with the rise of drug-resistant infections, there has been a renewed interest in acridine derivatives as potential therapeutic agents. Current time information in Bangalore, IN. Furthermore, the unique fluorescence properties of acridines have led to their application in modern biomedical research, including as fluorescent probes for imaging and diagnostics. oup.comscielo.org.mx
Classification and Significance of Benzacridines within Polycyclic Aromatic Hydrocarbons (PAHs) and Azaarenes
Benzacridines are members of a large class of chemical compounds known as Polycyclic Aromatic Hydrocarbons (PAHs). PAHs are characterized by their structure, which consists of multiple fused aromatic rings. When one or more of the carbon atoms in the aromatic rings of a PAH are replaced by a nitrogen atom, the resulting compound is classified as a Polycyclic Aromatic Nitrogen Heterocycle (PANH), also known as an azaarene. rsc.orgtandfonline.com Benzacridines, therefore, fall under the category of azaarenes.
The introduction of a nitrogen atom into the polycyclic aromatic system significantly influences the compound's physical and chemical properties. Azaarenes, including benzacridines, are generally more water-soluble than their homocyclic PAH counterparts. rsc.org This increased solubility can affect their environmental mobility and bioavailability.
Benzacridines, along with other azaarenes, are recognized as significant environmental contaminants. They are formed during the incomplete combustion of organic materials, such as fossil fuels and wood, and are found in coal tar, crude oil, and as byproducts of various industrial processes. rsc.orgtandfonline.com Their presence has been detected in various environmental matrices, including air, water, soil, and sediment. rsc.org
| Compound Class | Parent Structure | Key Features | Examples |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Fused aromatic rings of carbon and hydrogen | Lipophilic, formed from incomplete combustion | Anthracene, Benzo[a]pyrene |
| Azaarenes (PANHs) | PAH with one or more carbon atoms replaced by nitrogen | Generally more water-soluble than PAHs, basic properties | Acridine, Quinoline (B57606), Benzacridines |
Academic Research Focus and Relevance of 5-methyl-Benz(a)acridine
Academic research on methylated benzacridines, including 5-methyl-Benz(a)acridine, is driven by the understanding that the addition and position of a methyl group on the benzacridine skeleton can significantly alter its biological activity, particularly its carcinogenicity. nih.gov While research on the specific isomer 5-methyl-Benz(a)acridine is not as extensive as for some other methylated derivatives, the existing body of work on related compounds provides a strong rationale for its scientific relevance.
Studies on various methyl-substituted benzacridines have demonstrated that the position of the methyl group is a critical determinant of carcinogenic potential. nih.gov For instance, research on benz[c]acridines has shown that methylation at specific positions can enhance tumorigenic activity. nih.gov This has led to a broader academic interest in synthesizing and evaluating the biological effects of a wide range of methylated benzacridine isomers, including those of the benz(a)acridine series, to establish clear structure-activity relationships. ingentaconnect.com
The synthesis of 5-substituted benz[a]acridines has been a subject of chemical investigation. acs.org For example, methods have been developed for the Claisen-type acylation of a methyl group on a precursor molecule, followed by cyclodehydration to form the final fused benzene (B151609) ring of the benz[a]acridine (B1217974) structure. acs.org This allows for the targeted synthesis of derivatives with substituents at the 5-position.
Furthermore, research into the DNA binding properties of acridine derivatives has highlighted the importance of substitutions on the acridine ring. Studies on 5-methylacridine-4-carboxylic (B1253512) acid derivatives have shown that these compounds can have a high affinity for DNA, although with varying specificity for different DNA structures like duplexes and quadruplexes. nih.govmdpi.com The anti-proliferative activities of these compounds have also been evaluated, indicating the potential for developing novel therapeutic agents based on the 5-methylacridine scaffold. nih.govmdpi.com
While direct and extensive research on 5-methyl-Benz(a)acridine is limited in publicly available literature, its relevance is underscored by the broader context of research into methylated azaarenes. The established link between methyl substitution and carcinogenicity, coupled with the synthetic accessibility of 5-substituted benz[a]acridines and the known DNA-binding capabilities of related 5-methylacridine compounds, makes 5-methyl-Benz(a)acridine a compound of significant academic interest for further investigation in the fields of toxicology, medicinal chemistry, and environmental science.
| Compound | Research Focus | Key Findings |
| Methylated Benz[c]acridines | Carcinogenicity | Methylation at specific positions enhances tumorigenic activity. nih.gov |
| 5-Substituted Benz[a]acridines | Synthesis | Methods developed for targeted synthesis via Claisen-type acylation and cyclodehydration. acs.org |
| 5-Methylacridine-4-carboxylic acid derivatives | DNA Binding and Anti-proliferative Activity | High affinity for both duplex and quadruplex DNA; exhibit anti-proliferative properties. nih.govmdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3634-16-0 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
5-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-10-18-16(15-8-4-3-7-14(12)15)11-13-6-2-5-9-17(13)19-18/h2-11H,1H3 |
InChI Key |
WSMHESFYIHFEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3C=C2C4=CC=CC=C14 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Benz a Acridine and Its Substituted Analogues
Established Chemical Synthesis Routes for Acridine (B1665455) Derivatives
Classical methods for synthesizing the acridine and benzacridine skeletons remain fundamental in organic chemistry. These routes, including one-pot condensations and named reactions like the Friedländer and Bernthsen syntheses, provide reliable access to the core structures.
One of the most direct methods for synthesizing acridine derivatives is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing an active methylene (B1212753) group, such as a cyclic ketone. A modified, one-pot version of this reaction can be used to produce a 5,6-Dihydrobenzo[a]acridine. This involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) using iron in acetic acid in the presence of α-tetralone. mdpi.com Similarly, acridine derivatives can be prepared in good yields via the microwave-assisted Friedländer reaction of 2-aminobenzophenones with various cyclanones, catalyzed by trifluoroacetic acid (TFA). rsc.orgnih.gov
Another foundational method is the Bernthsen acridine synthesis. This reaction involves the condensation of a diarylamine with a carboxylic acid or its anhydride, typically using zinc chloride as a catalyst at high temperatures (200-270 °C). pharmaguideline.comwikipedia.org The use of N-arylnaphthylamines in the Bernthsen reaction specifically leads to the formation of benzacridines. researchgate.net While effective, this method requires harsh conditions. The use of polyphosphoric acid allows for lower reaction temperatures, though often with reduced yields. wikipedia.org
One-pot multi-component reactions (MCRs) are highly efficient for rapidly building molecular complexity from simple starting materials. While many MCRs reported in the literature yield the isomeric benzo[c]acridine scaffold, the principles are relevant. nih.govscielo.org.mx These reactions typically involve the condensation of an aromatic aldehyde, an amine (like 1-naphthylamine), and a 1,3-dicarbonyl compound (such as dimedone). nih.govscielo.org.mx The reaction is often catalyzed by an acid or a Lewis acid. The versatility of this approach allows for the introduction of various substituents onto the final benzacridine structure by simply changing the starting aldehyde.
| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Modified Friedländer Annulation | 2-Nitrobenzaldehyde, α-Tetralone | Fe/AcOH | 5,6-Dihydrobenzo[a]acridine | mdpi.com |
| Bernthsen Synthesis | Diarylamine, Carboxylic Acid | ZnCl₂, 200-270 °C | 9-Substituted Acridine | wikipedia.org |
| Three-Component Condensation | Aromatic Aldehyde, 1-Naphthylamine, Dimedone | Acidic Magnetic Dendrimer, H₂O/EtOH, 70 °C | Tetrahydrobenzo[c]acridin-8(9H)-one | nih.gov |
| Three-Component Condensation | Aromatic Aldehyde, 1-Naphthylamine, Dimedone | SBA-Pr-SO₃H, Solvent-free, 120 °C | Benzo[c]acridine derivative | scielo.org.mx |
Nucleophilic Substitution of Hydrogen (SNH) is a powerful, modern method for the C-H functionalization of electron-deficient aromatic systems like acridines without the need for pre-functionalization. In this reaction, a nucleophile attacks an electron-poor carbon atom of the heterocycle, forming a σH-adduct. Subsequent oxidation or elimination of a hydride ion restores aromaticity, resulting in the substitution of a hydrogen atom. nih.gov
The acridine ring is electron-deficient, particularly at positions 9, which makes it susceptible to nucleophilic attack. While specific SNH applications to form the 5-methyl-benz(a)acridine core are not widely detailed, the methodology is highly relevant for the functionalization of the pre-formed benzacridine skeleton. For instance, the Vicarious Nucleophilic Substitution (VNS), a subset of SNH, has been successfully applied to nitroquinolines, which are structurally related to benzacridines. In these cases, nucleophiles can displace hydrogen atoms that are ortho or para to the activating nitro group. nih.gov This strategy could theoretically be applied to a suitably activated benz(a)acridine precursor.
Transition metal catalysis offers versatile and efficient pathways for the synthesis and functionalization of heterocyclic compounds, including acridines. These methods often proceed under milder conditions than classical syntheses and exhibit high functional group tolerance.
Palladium-catalyzed domino reactions have been developed for the synthesis of complex acridine structures. For example, benzo[kl]acridines can be prepared through an efficient one-pot N-H/C-H coupling method starting from commercially available dihalonaphthalenes and diphenylamines. pharmaguideline.com Copper-catalyzed reactions also provide a precious-metal-free alternative. A one-pot synthesis of acridines has been established through a copper-catalyzed amination/annulation cascade involving arylboronic acids and anthranils. rsc.org These catalytic cycles typically involve steps like oxidative addition, reductive elimination, and C-H activation or cross-coupling to assemble the final polycyclic aromatic system.
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Palladium | Domino N-H/C-H Coupling | Dihalonaphthalenes, Diphenylamines | Benzo[kl]acridine | pharmaguideline.com |
| Copper | Amination/Annulation Cascade | Arylboronic Acids, Anthranils | Acridine | rsc.org |
| Zincate | Nucleophilic Arylation | Acridine, Diphenylzinc | 9-Phenyl-9,10-dihydroacridine | acs.org |
Advanced and Green Chemistry Synthetic Protocols
In response to the increasing need for sustainable chemical processes, significant research has focused on developing advanced catalytic systems and environmentally benign reaction media for the synthesis of acridine derivatives.
Heterogeneous solid acid catalysts are a cornerstone of green synthesis due to their high efficiency, reusability, and ease of separation from the reaction mixture. Sulfonic acid-functionalized mesoporous silica (B1680970), such as SBA-15-Pr-SO₃H, has been demonstrated as a highly active and reusable nanoporous catalyst for the one-pot, three-component synthesis of benzo[c]acridine derivatives under solvent-free conditions. scielo.org.mx
Another advanced catalytic system involves sulfonic acid groups immobilized on dendrimer-modified magnetic nanoparticles (Fe₃O₄@SiO₂@TAD-G₂-SO₃H). This catalyst is highly effective for the one-pot condensation synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives. nih.gov A key advantage is its magnetic nature, which allows for easy recovery from the reaction medium using an external magnet. nih.gov Similarly, nano γ-Fe₂O₃-supported fluoroboric acid (γ-Fe₂O₃-HBF₄) has been used as a magnetically recyclable catalyst for preparing complex benzoacridinediones. rsc.org
| Catalyst | Description | Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| SBA-Pr-SO₃H | Sulfonic acid functionalized mesoporous silica (SBA-15) | Three-component condensation | High activity, reusability, solvent-free conditions | scielo.org.mx |
| Fe₃O₄@SiO₂@TAD-G₂-SO₃H | Acid-decorated magnetic dendrimer | Three-component condensation | High yields, mild conditions, magnetic recovery, reusability | nih.gov |
| γ-Fe₂O₃-HBF₄ | Nano γ-Fe₂O₃-supported fluoroboric acid | Multi-component reaction | Magnetically recyclable, efficient, reusable | rsc.org |
The principles of green chemistry encourage the reduction or elimination of volatile organic solvents. Consequently, many modern synthetic protocols for acridine derivatives are performed in environmentally friendly media or under solvent-free conditions.
Solvent-free reactions, often facilitated by heterogeneous catalysts and heating (conventional or microwave), offer significant advantages by reducing waste and simplifying product work-up. The synthesis of benzo[c]acridine derivatives using the SBA-Pr-SO₃H nanocatalyst is a prime example of an efficient solvent-free process. scielo.org.mx
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several syntheses of benzacridine derivatives have been developed in aqueous media. For instance, the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives proceeds efficiently in a water/ethanol mixture. nih.gov The use of microwave irradiation in combination with water as a solvent further enhances the green credentials of these synthetic methods by reducing reaction times and energy consumption.
Regioselective Functionalization and Methylation Strategies on the Benz(a)acridine Core
The introduction of a methyl group at the 5-position of the benz(a)acridine skeleton requires a synthetic approach that allows for precise control over the site of functionalization. One potential strategy involves a multi-step synthesis commencing with a base-catalyzed reaction between o-aminobenzaldehyde and naphthalene-1,3-diol. This condensation reaction, a variant of the Friedländer annulation, has been shown to produce benz[a]acridin-5-ol. researchgate.net
The formation of the benz[a]acridine (B1217974) isomer rather than the benz[c]acridine (B1195844) is a key regioselective outcome of this initial step. The subsequent step would involve the conversion of the hydroxyl group at the 5-position to a methyl group. While direct methylation of the hydroxyl group can be challenging, a possible route involves its conversion to a better leaving group, such as a tosylate or triflate, followed by a nucleophilic substitution with a methylating agent like methylmagnesium bromide or a Gilman reagent (lithium dimethylcuprate).
Another approach to achieving regioselective methylation could involve the direct C-H functionalization of the benz(a)acridine core. However, controlling the position of methylation on a polycyclic aromatic system with multiple potential reaction sites is a significant hurdle. The electronic properties of the benz(a)acridine ring system would dictate the most favorable positions for electrophilic or radical methylation, and achieving selectivity at the 5-position would likely require the use of directing groups or specific catalysts.
Optimization of Reaction Parameters for Yield and Purity in Benz(a)acridine Synthesis
Optimizing reaction parameters is critical for maximizing the yield and ensuring the purity of the final product, 5-methyl-benz(a)acridine. The initial Friedländer-type condensation to form the benz(a)acridin-5-ol intermediate is a key step where optimization can have a significant impact.
Several factors can be fine-tuned to improve the outcome of this reaction. The choice of base is crucial; while sodium hydroxide (B78521) has been used, exploring other organic or inorganic bases could lead to improved yields and reduced side product formation. researchgate.net The reaction temperature and time are also critical parameters that need to be carefully controlled to drive the reaction to completion while minimizing degradation of the product.
For the subsequent conversion of the 5-hydroxy group to a methyl group, the choice of reagents and reaction conditions is paramount. The efficiency of converting the hydroxyl to a leaving group and the subsequent nucleophilic substitution will depend on the specific reagents used and the temperature at which the reactions are carried out. Purification of the final 5-methyl-benz(a)acridine product would likely involve chromatographic techniques to separate it from any unreacted starting materials or side products.
Below is a hypothetical data table illustrating the potential optimization of the initial condensation reaction, based on common practices in organic synthesis.
Table 1: Hypothetical Optimization of the Synthesis of Benz[a]acridin-5-ol
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Aqueous Ethanol | 100 | 12 | 65 |
| 2 | KOH | Aqueous Ethanol | 100 | 12 | 68 |
| 3 | Na2CO3 | Aqueous Ethanol | 100 | 24 | 55 |
| 4 | NaOH | Dioxane | 100 | 12 | 72 |
| 5 | NaOH | DMF | 120 | 8 | 75 |
Further research and experimental validation are necessary to establish the most effective and efficient synthetic route to 5-methyl-benz(a)acridine and to fully optimize the reaction parameters for maximum yield and purity.
Advanced Analytical Methodologies for Detection, Identification, and Quantification
Chromatographic Techniques for Complex Mixture Analysis
Chromatographic methods are essential for separating "Benz(a)acridine, 5-methyl-" from complex mixtures, such as environmental samples or biological matrices, prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) is a powerful technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues (azaarenes) due to its high sensitivity and selectivity. Azaarenes, including "Benz(a)acridine, 5-methyl-", are often fluorescent, making FLD an ideal detection method. The selection of optimal excitation and emission wavelengths is crucial for achieving the best sensitivity. For the parent compound, acridine (B1665455), fluorescence is observed with an excitation wavelength (λex) of 360 nm and an emission wavelength (λem) of 417 nm in ethanol. sigmaaldrich.com For larger, conjugated systems like benz(a)acridines, these wavelengths are expected to shift to longer values. For instance, related compounds like dibenz[a,j]acridine (B14077) have optimal excitation and emission wavelengths of 285 nm and 405 nm, respectively. researchgate.net The methyl substitution on the benz(a)acridine ring is likely to cause a slight bathochromic (red) shift in the fluorescence spectra.
The separation is typically achieved on a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water. This allows for the separation of different azaarenes based on their hydrophobicity. The use of HPLC with FLD is a sensitive, non-radiometric method that can be used to identify and quantify azaarene metabolites. nih.gov
Table 1: HPLC-FLD Parameters for Azaarene Analysis
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | Fluorescence Detector (FLD) |
| Excitation Wavelength (λex) | ~285-370 nm (estimated for methylbenz(a)acridines) |
| Emission Wavelength (λem) | ~400-440 nm (estimated for methylbenz(a)acridines) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds, including azaarenes like "Benz(a)acridine, 5-methyl-". In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on a long, narrow capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint.
For "Benz(a)acridine, 5-methyl-", the molecular weight is 243.3 g/mol . The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 243. A significant fragmentation pathway would involve the loss of the methyl group (CH₃, 15 Da), leading to a fragment ion at m/z 228. This m/z 228 fragment corresponds to the stable benz(a)acridine cation. The mass spectrum of the parent compound, benz(a)acridine, shows a strong molecular ion at m/z 229. nist.govnih.gov
Table 2: Expected GC-MS Data for Benz(a)acridine, 5-methyl-
| Ion | m/z | Description |
|---|---|---|
| Molecular Ion [M]⁺ | 243 | Intact molecule with one electron removed |
| [M-CH₃]⁺ | 228 | Loss of a methyl radical |
| [M-H]⁺ | 242 | Loss of a hydrogen radical |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity for the analysis of trace levels of compounds in complex matrices. This technique is particularly useful when the analyte concentration is very low or when isobaric interferences are present. In LC-MS/MS, after separation by LC, the analyte is ionized (often using electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) and the precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are detected in a second mass analyzer. This process is known as Multiple Reaction Monitoring (MRM). forensicrti.orgresearchgate.netnih.govnih.govyoutube.com
For "Benz(a)acridine, 5-methyl-", the protonated molecule [M+H]⁺ would have an m/z of 244. A plausible MRM transition for quantification could involve the fragmentation of the precursor ion at m/z 244 to a stable product ion, such as the one resulting from the loss of a neutral species. The selection of specific precursor and product ions provides a high degree of certainty in the identification and quantification of the target analyte.
Table 3: Predicted LC-MS/MS Parameters for Benz(a)acridine, 5-methyl-
| Parameter | Value |
|---|---|
| Ionization Mode | Positive (ESI or APCI) |
| Precursor Ion [M+H]⁺ | m/z 244 |
| Potential Product Ions | Dependent on collision energy, could include fragments from loss of small neutral molecules |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Spectroscopic Characterization Techniques
Spectroscopic techniques are invaluable for elucidating the structural and electronic properties of molecules like "Benz(a)acridine, 5-methyl-".
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like "Benz(a)acridine, 5-methyl-" exhibit characteristic absorption bands in the UV-Vis region due to π → π* transitions. The parent compound, acridine, has an absorbance peak at 244 nm. aatbio.com The extended conjugation in benz(a)acridine results in a shift of these absorption bands to longer wavelengths (a bathochromic shift). The addition of a methyl group typically causes a small further shift to the red. The UV-Vis spectrum of a compound is unique and can be used for identification and quantification. The exact position and intensity of the absorption maxima can be influenced by the solvent used. biointerfaceresearch.com
Table 4: Estimated UV-Vis Absorption Maxima for Benz(a)acridine, 5-methyl-
| Transition | Estimated Wavelength (nm) |
|---|---|
| **π → π*** | 250-400 |
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique infrared spectrum. For "Benz(a)acridine, 5-methyl-", the FT-IR spectrum would show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, C=C and C=N stretching vibrations within the aromatic rings, and the vibrations of the methyl group. The fingerprint region (below 1500 cm⁻¹) of the spectrum provides a unique pattern that is highly specific to the molecule.
Table 5: Expected FT-IR Absorption Bands for Benz(a)acridine, 5-methyl-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (methyl) | 2850-2960 |
| Aromatic C=C and C=N Stretch | 1450-1650 |
| Aromatic C-H Bend (out-of-plane) | 750-900 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm, corresponding to the protons on the fused aromatic rings. The protons in closer proximity to the nitrogen atom are likely to be deshielded and resonate at a lower field. The methyl group protons at the 5-position would appear as a sharp singlet in the upfield region, generally between 2.5 and 3.0 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benz(a)acridine, 5-methyl-
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 9.0 | 120 - 150 |
| Methyl Protons | 2.5 - 3.0 | - |
| Methyl Carbon | - | 20 - 25 |
Note: The data in this table is predictive and based on the analysis of similar acridine derivatives.
High-Resolution Mass Spectrometry (HR-MS, ESI) for Molecular Mass Confirmation
High-Resolution Mass Spectrometry (HR-MS) is an indispensable technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). researchgate.netchemrxiv.org For "Benz(a)acridine, 5-methyl-", with a chemical formula of C₁₈H₁₃N, the theoretical monoisotopic mass can be calculated with high precision.
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HR-MS, which would typically protonate the molecule to generate the [M+H]⁺ ion. The exact mass of this ion can then be measured and compared to the theoretical value, allowing for unambiguous molecular formula confirmation.
Table 2: Theoretical High-Resolution Mass Spectrometry Data for Benz(a)acridine, 5-methyl-
| Parameter | Value |
| Chemical Formula | C₁₈H₁₃N |
| Theoretical Monoisotopic Mass (M) | 243.1048 u |
| Theoretical m/z of [M+H]⁺ | 244.1126 u |
The high resolution and mass accuracy of this technique allow for the differentiation of "Benz(a)acridine, 5-methyl-" from other compounds with the same nominal mass but different elemental compositions.
Electrochemical Detection Methods for Carcinogenic Hydrocarbons
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of carcinogenic hydrocarbons. mdpi.comua.es Many carcinogenic PAHs, including acridine derivatives, can interact with DNA through intercalation. This interaction can be harnessed for detection using electrochemical DNA biosensors.
The principle of these sensors often involves immobilizing DNA on an electrode surface. When the target analyte, such as "Benz(a)acridine, 5-methyl-", is present, it intercalates into the DNA structure. This intercalation event can alter the electrochemical properties of the DNA-modified electrode, leading to a measurable change in the electrochemical signal (e.g., a change in current or potential). These changes can be monitored using techniques like cyclic voltammetry or differential pulse voltammetry. The magnitude of the signal change can then be correlated to the concentration of the analyte.
Method Validation and Detection Limit Determination in Environmental and Biological Matrices
The development of any analytical method for the quantification of "Benz(a)acridine, 5-methyl-" in complex matrices such as environmental (e.g., soil, water) or biological (e.g., blood, tissue) samples requires rigorous validation to ensure the reliability of the results. epa.govresearchgate.net Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose.
Key validation parameters include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The determination of LOD and LOQ is critical for assessing the method's capability to measure low levels of the carcinogen, which is particularly important for exposure and risk assessment studies. These limits are typically established by analyzing a series of low-concentration standards or spiked samples and are often calculated based on the signal-to-noise ratio or the standard deviation of the response.
Computational and Quantum Chemical Investigations of Benz a Acridine, 5 Methyl
Density Functional Theory (DFT) Calculations for Molecular Architecture and Electronic Structure
Density Functional Theory (DFT) has become a powerful tool for investigating the molecular and electronic properties of complex organic molecules. By approximating the many-electron problem to a matter of electron density, DFT provides a computationally efficient yet accurate method for studying the structure-property relationships in compounds like Benz(a)acridine, 5-methyl-. Theoretical calculations, often employing hybrid functionals such as B3LYP in conjunction with various basis sets, allow for a detailed exploration of the molecule's characteristics.
Geometric Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For polycyclic aromatic hydrocarbons like Benz(a)acridine, 5-methyl-, DFT methods are employed to determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Frontier Molecular Orbital (HOMO/LUMO) Energy Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability, chemical reactivity, and polarizability.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. In many organic molecules, a smaller energy gap is also associated with a bathochromic (red) shift in the electronic absorption spectrum. For Benz(a)acridine, 5-methyl-, the extended π-conjugated system is expected to result in a relatively small HOMO-LUMO gap, suggesting it is a chemically reactive molecule. The distribution of the HOMO and LUMO across the molecule's framework would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. DFT calculations on various acridine (B1665455) derivatives have consistently shown that these frontier orbitals are primarily of π-character, distributed across the aromatic rings.
Table 1: Illustrative Frontier Molecular Orbital Energies of Acridine Derivatives (eV)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |
|---|---|---|---|
| Acridine Derivative 1 | -5.463 | -0.665 | 4.798 |
| Acridine Derivative 2 | -5.244 | -0.890 | 4.355 |
| Acridine Derivative 3 | -5.270 | -1.045 | 4.224 |
| Acridine Derivative 4 | -5.823 | -1.798 | 4.025 |
Note: This table presents example data for different acridine derivatives to illustrate the typical range of values obtained from DFT calculations and does not represent data for Benz(a)acridine, 5-methyl-.
Simulation of Electronic Absorption Spectra (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption spectra. mdpi.com By simulating the UV-Visible spectrum, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
The electronic transitions in molecules like Benz(a)acridine, 5-methyl- are typically π → π* transitions, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The calculated spectrum can be compared with experimental data to validate the computational methodology and to aid in the assignment of the observed absorption bands. The choice of the functional and basis set is critical for obtaining accurate results with TD-DFT. Studies on similar aromatic systems often utilize functionals like B3LYP or CAM-B3LYP for reliable predictions of electronic spectra. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.
Different colors on the MEP map indicate different values of the electrostatic potential. Typically, regions of negative potential (shown in red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-poor and are prone to nucleophilic attack. For Benz(a)acridine, 5-methyl-, the MEP map would likely show the most negative potential localized around the nitrogen atom of the acridine ring, due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. The hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential.
Quantum Chemical Indices and Reactivity Prediction
Beyond the analysis of molecular orbitals and electrostatic potential, quantum chemical calculations can provide a range of indices that help in predicting the reactivity and aromaticity of a molecule.
Resonance Energy and Circuit Current Calculations
Resonance energy is a key concept in aromaticity, quantifying the extra stability a molecule gains from the delocalization of its π-electrons. Aihara's Topological Resonance Energy (TRE) theory is a graph-theoretical approach used to calculate the resonance energy of cyclic π-electron systems. nih.gov Studies on the closely related benz[c]acridines have utilized this method to investigate the correlation between their electronic structure and carcinogenic activity. nih.govnih.gov
Circuit current calculations, which quantify the flow of π-electrons in individual rings of a polycyclic system in the presence of a magnetic field, are another tool to assess aromaticity. Rings that sustain a diatropic (clockwise) current are considered aromatic, while those with a paratropic (counter-clockwise) current are antiaromatic. Such calculations would provide a more nuanced picture of the local aromaticity within the different rings of the Benz(a)acridine, 5-methyl- framework.
Correlation of Electronic Indices with Biological Reactivity
Quantum chemical calculations have proven to be a valuable tool in elucidating the relationship between the electronic structure of polycyclic aromatic hydrocarbons (PAHs) and their biological activities, particularly their carcinogenicity. For benz(a)acridine derivatives, specific electronic indices have been correlated with their carcinogenic potential. These indices, derived from molecular orbital calculations, provide insights into the reactivity of different regions of the molecule.
Studies on related methyl-substituted benz[c]acridines have shown that the electronic properties of the K-, L-, and bay-regions are critical in determining their carcinogenic activity. The K-region is an isolated phenanthrenic double bond, the L-region is a pair of para-disposed carbon atoms, and the bay-region is the sterically hindered area formed by a benzene (B151609) ring fused to the main aromatic system. The reactivity of these regions is quantified by indices such as superdelocalizability and frontier electron density.
A high electron density in the K-region and the bay-region is often associated with increased carcinogenic potential. This is because these regions are susceptible to metabolic activation, leading to the formation of reactive diol epoxides that can bind to DNA and initiate carcinogenesis. Conversely, a low reactivity in the L-region is also considered a prerequisite for carcinogenicity in some series of PAHs. Quantitative Structure-Activity Relationship (QSAR) studies on methylbenz[c]acridines have demonstrated a strong positive correlation between the charge density at the K-region and the bay-region with carcinogenicity indices. In contrast, a negative correlation is observed with the reactivity of the L-region.
While specific data for 5-methyl-benz(a)acridine is not extensively available, the principles derived from its isomers and related compounds suggest that the introduction of a methyl group at the 5-position would modulate the electron distribution across the aromatic system. This, in turn, would affect the reactivity of the key regions and, consequently, its biological activity. The following table illustrates the conceptual correlation between electronic indices and carcinogenicity based on studies of related compounds.
Conceptual Correlation of Electronic Indices with Carcinogenicity
| Molecular Region | Electronic Index | Correlation with Carcinogenicity | Rationale |
|---|---|---|---|
| K-Region | High Electron Density / Superdelocalizability | Positive | Susceptibility to epoxidation and metabolic activation. |
| Bay-Region | High Electron Density / Carbocation Stability | Positive | Formation of highly reactive diol epoxide metabolites. |
| L-Region | Low Electron Density / High Detoxification Potential | Negative | Facilitates detoxification pathways, reducing carcinogenic potential. |
Studies on Radical Generation and Pi-Spin Density
The generation of radical cations is another important mechanism implicated in the metabolic activation and carcinogenicity of PAHs. Computational studies focusing on pi-spin density distribution in the radical cations of these compounds can provide valuable insights into their reactivity. The pi-spin density indicates the distribution of the unpaired electron across the molecule's pi-system.
For benz[c]acridines, which are structurally similar to benz(a)acridines, UHF/PM3 methods have been used to calculate the pi-spin density of their radical cations. These studies have revealed that the distribution of pi-spin density is not uniform. In carcinogenic benz[c]acridines, a characteristic alternating pattern of high positive and negative pi-spin densities is observed on the angular ring. Specifically, large negative pi-spin densities at certain carbon positions and large positive densities at others are indicative of their carcinogenic potential.
The sites with high pi-spin density are more susceptible to nucleophilic attack, for instance, by water molecules, which can lead to the formation of depurinated sites in DNA. This process is a key step in the chemical initiation of cancer. While direct experimental or computational data on the pi-spin density of the 5-methyl-benz(a)acridine radical cation is limited, it is anticipated that the methyl group at the 5-position would influence the spin distribution. The electron-donating nature of the methyl group could lead to an increase in spin density at specific positions within the aromatic rings, potentially enhancing its radical-mediated reactivity.
The following table conceptualizes the pi-spin density distribution and its implications for reactivity based on studies of related acridine compounds.
Conceptual Pi-Spin Density Distribution and Reactivity
| Atomic Position | Pi-Spin Density | Predicted Reactivity |
|---|---|---|
| Angular Ring Carbons (alternating) | High Positive/Negative | Potential sites for nucleophilic attack and radical-mediated reactions. |
| Nitrogen Atom | Variable | Modulates the overall electronic properties and reactivity of the radical cation. |
| Methylated Carbon (C5) | Slightly Positive | Influences the spin density distribution on the adjacent aromatic ring. |
Theoretical Prediction of Chemical and Biological Reactivity
Theoretical models and computational chemistry play a crucial role in predicting the chemical and biological reactivity of compounds like 5-methyl-benz(a)acridine. By calculating various molecular descriptors, it is possible to build predictive models for their properties, including carcinogenicity and metabolic pathways.
QSAR models, as previously mentioned, are powerful tools in this regard. For a series of methylbenz[c]acridines, QSAR analyses have successfully correlated their carcinogenic indices with electronic parameters. These models often employ multiple linear regression to establish a mathematical relationship between the biological activity and descriptors such as the frontier electron densities of the K-, L-, and bay-regions. Such models can predict the carcinogenicity of untested compounds within the same chemical class with a reasonable degree of accuracy.
Furthermore, computational studies can predict the stability of carbocations formed from the metabolic activation of these compounds. Density functional theory (DFT) calculations on related aza-polycyclic aromatic hydrocarbons have been used to study the stability of bay-region carbocations formed from diol epoxides. The stability of these carbocations is a key determinant of the ultimate carcinogenic potential of the parent compound. A bay-region methyl group can introduce structural distortions, affecting the planarity of the molecule and potentially destabilizing the epoxide precursor, thereby favoring the formation of the reactive carbocation.
These theoretical predictions are invaluable for prioritizing compounds for further experimental testing and for designing new molecules with potentially lower toxicity.
Molecular Modeling and Docking Simulations for Biomolecular Interactions
Molecular modeling and docking simulations are powerful computational techniques used to investigate the interactions between small molecules, like 5-methyl-benz(a)acridine, and biological macromolecules, such as DNA and proteins. These simulations provide detailed insights into the binding modes and affinities, which are crucial for understanding the mechanisms of toxicity and carcinogenicity.
Acridine derivatives are well-known DNA intercalators. The planar aromatic ring system of the acridine core allows it to insert between the base pairs of the DNA double helix. Molecular docking studies on various acridine derivatives have elucidated the specific interactions that stabilize the DNA-ligand complex. These interactions often include π-π stacking between the acridine ring and the DNA bases, as well as hydrogen bonding and electrostatic interactions with the DNA backbone.
For 5-methyl-benz(a)acridine, it is expected that the molecule would also intercalate into DNA. The presence of the methyl group at the 5-position could influence its binding affinity and orientation within the DNA intercalation site. Molecular docking simulations could predict the preferred binding site and the specific interactions involved. For instance, the methyl group might fit into a hydrophobic pocket within the DNA major or minor groove, potentially enhancing the binding affinity.
In addition to DNA, acridine derivatives can also interact with proteins, such as topoisomerase enzymes. These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cell death. Docking simulations can be used to model the binding of 5-methyl-benz(a)acridine to the active site of topoisomerase, identifying key amino acid residues involved in the interaction. Such studies are instrumental in the rational design of new anticancer drugs.
The following table summarizes the potential biomolecular interactions of 5-methyl-benz(a)acridine as predicted by molecular modeling principles.
Predicted Biomolecular Interactions of Benz(a)acridine, 5-methyl-
| Biomolecule | Predicted Interaction Mode | Key Stabilizing Forces | Potential Biological Consequence |
|---|---|---|---|
| DNA | Intercalation between base pairs | π-π stacking, van der Waals forces, hydrophobic interactions | DNA damage, inhibition of replication and transcription |
| Topoisomerase II | Binding to the enzyme-DNA complex | Hydrogen bonding, electrostatic interactions, hydrophobic interactions | Inhibition of enzyme activity, induction of apoptosis |
Biological Activities and Underlying Molecular Mechanisms
DNA Interaction Mechanisms
The planar aromatic structure of benz(a)acridine derivatives is conducive to various forms of interaction with DNA, which can significantly impact cellular processes. The presence of a methyl group at the 5th position can further modulate these interactions.
Intercalation into DNA Base Pairs
NMR titration studies on a related 5-methylacridine-4-carboxamide derivative have confirmed its high affinity for both duplex and quadruplex DNA structures. nih.gov However, it is noteworthy that while some acridine (B1665455) derivatives exhibit selectivity for specific DNA sequences, such as G-quadruplexes, the introduction of a methyl group at the 5-position in some acridine carboxamides has been associated with a loss of this selectivity, leading to high-affinity binding to a broader range of DNA sequences. nih.gov
Formation of Covalent DNA Adducts
The formation of covalent DNA adducts is a mechanism of genotoxicity for many polycyclic aromatic hydrocarbons, which can undergo metabolic activation to reactive intermediates that bind covalently to DNA bases. While the metabolic pathways and potential for DNA adduct formation of dibenz(a,j)acridine, a different isomer, have been investigated, there is a lack of specific studies in the available scientific literature demonstrating the formation of covalent DNA adducts by 5-methyl-benz(a)acridine. nih.gov Therefore, it remains an area for further research to determine if this compound can be metabolically activated to a form that covalently modifies DNA.
Influence of Methyl Substitution on DNA Binding Affinity and Biotransformation
The influence of methyl substitution on the biotransformation of benz(a)acridines is not well-documented for the 5-methyl derivative. Metabolic activation is a critical step for the conversion of some polycyclic aromatic compounds into DNA-reactive species, and the position of methyl substitution can significantly alter metabolic pathways, either enhancing or diminishing the formation of genotoxic metabolites.
Enzyme Modulation and Inhibition Profiles
In addition to direct DNA binding, 5-methyl-benz(a)acridine and its parent compounds can exert their biological effects through the modulation of key cellular enzymes involved in DNA topology and maintenance.
Topoisomerase Enzyme Inhibition (Type I and Type II)
Topoisomerases are essential enzymes that regulate the topological state of DNA and are critical targets for a number of anticancer drugs. Acridine derivatives are known to act as topoisomerase inhibitors. Some substituted dihydrobenz(a)acridines have been identified as potent topoisomerase I poisons, meaning they stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks. nih.gov However, these studies did not specifically report on the 5-methyl derivative. The evaluated benz(a)acridine derivatives in that particular study did not show activity as topoisomerase II poisons. nih.gov
Due to the absence of specific inhibitory concentration (IC50) values for 5-methyl-benz(a)acridine in the current body of scientific literature, a data table for its topoisomerase inhibition profile cannot be constructed.
Telomerase Inhibition
Telomerase is a reverse transcriptase that maintains the length of telomeres and is a key enzyme in cellular immortalization and cancer. Acridine derivatives are known to inhibit telomerase, often by stabilizing G-quadruplex structures in telomeric DNA. nih.gov Research on a series of new di- and trisubstituted acridine derivatives has shown that the introduction of a 5-methyl substituent can enhance the biological activity of these compounds as telomerase inhibitors. researchgate.net The most active compound in this series, which included a 5-methyl substituent, exhibited significant telomerase inhibition. researchgate.net
| Compound Class | Most Active Compound IC50 (µM) | Reference |
| Di- and trisubstituted acridines | 2.6 | researchgate.net |
Table 1: Telomerase inhibition by a series of substituted acridines, with the most active compound featuring a 5-methyl substituent.
Poly(ADP-ribose)polymerases (PARPs) Inhibition
There is currently no specific information available in the scientific literature regarding the ability of Benz(a)acridine, 5-methyl- to inhibit Poly(ADP-ribose)polymerases (PARPs).
In general, PARP inhibitors are a class of pharmacological agents that block the activity of PARP enzymes, which are crucial for DNA repair. nih.gov These enzymes are activated by DNA damage and play a significant role in cellular processes, including DNA repair, gene transcription, and cell death. epa.gov Inhibition of PARP can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately resulting in cell death. epa.gov
Interaction with Protein Kinases
Specific studies on the interaction of Benz(a)acridine, 5-methyl- with protein kinases have not been identified in the reviewed literature.
However, research on related acridine compounds has demonstrated interactions with protein kinases. For instance, certain aminoacridine derivatives have been shown to be potent inhibitors of protein kinase C (PKC). researchgate.net The mechanism of inhibition appears to be complex, affecting both the catalytic and regulatory domains of the enzyme. researchgate.net This suggests that the acridine scaffold can serve as a basis for the development of protein kinase inhibitors.
Cellular Response Mechanisms
Direct evidence for the induction of reactive oxygen species (ROS) and oxidative stress by Benz(a)acridine, 5-methyl- is not available in the current body of scientific literature.
While there are no specific studies on apoptosis induction by Benz(a)acridine, 5-methyl-, some novel synthetic acridine derivatives have been shown to induce apoptosis through mitochondria-dependent intrinsic pathways in certain cancer cell lines. nih.gov This suggests that compounds with the acridine core structure have the potential to trigger programmed cell death.
The scientific literature lacks specific data on the modulation of intracellular signaling cascades, such as the ERK, JNK, and p38 pathways, by Benz(a)acridine, 5-methyl-. These pathways are critical in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and are often activated in response to cellular stress. cngb.org
Genotoxicity and Mutagenicity Studies in Model Systems
While direct studies on the genotoxicity and mutagenicity of Benz(a)acridine, 5-methyl- are scarce, research on related methyl-substituted benzacridines provides some context. It is important to distinguish between isomers, as the position of the methyl group and the arrangement of the benzene (B151609) rings significantly influence biological activity.
A study on the mutagenicity of eleven methylbenz[c]acridines in the Ames test, using various Salmonella typhimurium strains, showed that all tested compounds exhibited some degree of mutagenic activity on at least one of the tester strains. nih.gov This indicates that even non-carcinogenic methyl-substituted benz[c]acridines can show mutagenicity. nih.gov
Comparative studies between isomers have highlighted the importance of the nitrogen atom's location. For instance, benz[c]acridine (B1195844) was found to be less genotoxic than benz[a]acridine (B1217974). nih.gov Furthermore, 7-methylbenz[c]acridine was reported to be three times more mutagenic than its isomer, 12-methylbenz[a]acridine. nih.gov In contrast, another study reported that 12-methylbenz[a]acridine was inactive in terms of carcinogenic activity, while some of its oxidized metabolites showed weak carcinogenicity. nih.gov
The mutagenicity of diol-epoxides and tetrahydroepoxides of both benz(a)acridine and benz(c)acridine has been investigated in bacterial and mammalian cell systems, indicating that metabolic activation is a key step in the genotoxicity of these compounds.
Mutagenicity of Selected Methylbenz[c]acridines in the Ames Test
| Compound | Salmonella typhimurium Strain | Mutagenic Activity |
|---|---|---|
| Methylbenz[c]acridines (general) | TA97a, TA98, TA100, TA102 | Varying degrees of mutagenicity observed across different strains. nih.gov |
| 7,10-dimethyl-B[c]ACR | Not specified | Significantly increased back-mutant colonies. nih.gov |
| 7,9,10-trimethyl-B[c]ACR | Not specified | Significantly increased back-mutant colonies. nih.gov |
Comparative Genotoxicity and Carcinogenicity of Benzacridine Isomers
| Compound | Biological Activity | Reference |
|---|---|---|
| Benz[a]acridine | More genotoxic than Benz[c]acridine. | nih.gov |
| 7-methylbenz[c]acridine | 3-fold more mutagenic than 12-methylbenz[a]acridine. | nih.gov |
| 12-methylbenz[a]acridine | Inactive as a carcinogen. | nih.gov |
Frameshift Mutagenesis in Bacterial and Phage Systems
The mutagenic activity of acridine derivatives is complex and highly dependent on their structure. Simple acridines are known for their ability to act as frameshift mutagens, a property attributed to their capacity to intercalate between the base pairs of DNA. This intercalation can stabilize looped-out single-stranded regions during DNA replication or repair, leading to the insertion or deletion of a single base pair. This mechanism has been particularly well-documented in bacterial and bacteriophage systems.
However, the addition of fused aromatic rings, as seen in benzacridines, alters this activity. Benzacridines generally exhibit reduced activity as direct frameshift mutagens compared to simpler acridines. Instead, their genotoxicity is often mediated through metabolic activation. Despite this general trend, certain substituted benzacridine isomers have been shown to induce frameshift mutations. For instance, studies on methylbenz[c]acridines, isomers of methylbenz(a)acridines, have shown that the position of the methyl group plays a critical role. The presence of a 7-methyl substituent on the benz[c]acridine structure appears to be important for inducing both +1 and -1 frameshift mutations in Salmonella typhimurium. nih.gov Furthermore, derivatives such as 7-Amino-5,6-dimethylbenz(c)acridine have been found to be moderately mutagenic in frameshift-detecting Salmonella strains like TA1537, TA98, and TA97. nih.gov While specific data on 5-methylbenz(a)acridine is limited, these findings suggest that the potential for frameshift mutagenesis within the methylbenzacridine class is highly dependent on the specific isomeric structure and substitution pattern.
Base-Pair Substitution Mutations Mechanisms
The primary mechanism of mutagenicity for benzacridines, including presumably 5-methylbenz(a)acridine, involves metabolic activation to reactive intermediates that form covalent adducts with DNA, leading to base-pair substitutions. Unlike simple acridines that primarily cause frameshift mutations through physical intercalation, benzacridines are converted by cellular enzymes into electrophilic metabolites that can chemically bond to DNA bases.
This process typically results in the formation of bulky adducts that distort the DNA helix, interfering with the fidelity of DNA replication and repair processes. When DNA polymerase encounters such an adduct, it may incorporate an incorrect nucleotide opposite the damaged base, resulting in a base-pair substitution mutation. Studies on various benz[c]acridine isomers have shown that they require metabolic activation, typically by a liver S9 fraction in the Ames test, to exhibit mutagenic activity. nih.gov The ultimate mutagenic metabolites are believed to be bay-region diol epoxides, which are highly reactive and readily form covalent bonds with DNA. This pathway is a well-established mechanism for many polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs. The formation of these adducts is a key initiating event in chemical carcinogenesis and mutagenesis, leading predominantly to base-pair substitution mutations rather than frameshifts.
Induction of Micronuclei and DNA Damage (Single-Strand Breaks)
Genotoxic agents can cause structural and numerical chromosome aberrations, which can be observed cytologically as micronuclei. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their induction is a widely used biomarker for genotoxicity.
Comparative Genotoxicity of Isomers and Structure-Activity Relationships
The biological activity of methylbenzacridines is highly dependent on their isomeric structure, particularly the position of the methyl group and the arrangement of the benzene rings. Carcinogenicity and mutagenicity studies of different isomers reveal significant structure-activity relationships.
A notable comparison exists between isomers of methylbenzacridine. For instance, 7-methylbenz[c]acridine is a potent carcinogen, whereas its isomer 12-methylbenz[a]acridine is reportedly inactive. nih.gov The mutagenicity of various methyl-substituted benz[c]acridines has been evaluated in the Salmonella Ames test, revealing a complex relationship between structure and activity. nih.gov A study of eleven methylbenz[c]acridines found that all showed some degree of mutagenic activity in at least one tester strain, indicating that even non-carcinogenic isomers can possess mutagenicity. nih.gov
The reactivity of the "K-region" (the 5,6-bond in benz[c]acridine) has been correlated with mutagenic and carcinogenic activity. nih.gov However, steric hindrance can affect this relationship; for example, the 5,7-dimethyl derivative of benz[c]acridine shows an exception to the linear relationship between K-region reactivity and mutagenicity due to the methyl group at the 5-position sterically hindering the reaction. nih.gov These findings underscore that the genotoxic potential of a given methylbenzacridine isomer is a nuanced interplay of electronic and steric factors that influence its metabolic activation and interaction with DNA.
Table 1: Comparative Genotoxicity of Selected Benzacridine Isomers and Derivatives
| Compound | Biological Activity | Key Findings |
|---|---|---|
| 7-Methylbenz[c]acridine | Strong carcinogen; Mutagenic | Activity linked to metabolic activation to a bay-region diol epoxide. nih.gov |
| 12-Methylbenz[a]acridine | Inactive as a carcinogen | Demonstrates the critical role of isomerism in determining biological activity. nih.gov |
| Benz[a]acridine | Carcinogenic (less potent than BaP) | Shows dose-response relationship in rat lung injection studies. |
| Benz[c]acridine | No carcinogenic effects observed in specific lung implantation model. | Highlights differences in potency between linear and angular ring structures. |
| 5,7-Dimethylbenz[c]acridine | Mutagenic | Steric hindrance from the 5-methyl group affects K-region reactivity. nih.gov |
| 7,10-Dimethylbenz[c]acridine | Mutagenic | Significantly increased back-mutant colonies in the Ames test. nih.gov |
Metabolic Activation and Biotransformation Pathways
Role of Cytochrome P450 (CYP) Enzymes in Metabolite Formation
Like most polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs, 5-methylbenz(a)acridine is expected to require metabolic activation to exert its biological effects. This bioactivation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce an oxygen atom into the benzacridine ring system, typically forming an epoxide. nih.gov
Studies on related aza-PAHs have demonstrated the crucial role of specific CYP enzymes. Human CYP1A1 and CYP1B1 are known to be particularly important in the metabolism of PAHs and their derivatives. Research on dibenz[a,h]acridine, another aza-PAH, showed that human CYP1A1, CYP1B1, and to a lesser extent, CYP3A4, are all capable of metabolizing the compound. nih.gov These enzymes exhibit different regioselectivity, meaning they oxygenate different positions on the molecule, leading to various metabolites with differing biological activities. For instance, in the metabolism of dibenz[a,h]acridine, CYP1A1 and CYP1B1 produce different major dihydrodiol metabolites. nih.gov The metabolism of 7-methylbenz[c]acridine to its non-K-region diols by human CYP1A1 also proceeds with a high degree of stereoselectivity. It is therefore highly probable that the metabolism of 5-methylbenz(a)acridine is also catalyzed by these CYP enzymes, leading to the formation of reactive epoxides and subsequent dihydrodiols, which are key steps in the pathway to genotoxicity.
Identification and Characterization of Primary and Secondary Metabolites
The biotransformation of benzacridines results in a variety of primary and secondary metabolites. The initial step, catalyzed by CYP enzymes, forms epoxides. These epoxides can be detoxified by conjugation or hydrated by the enzyme epoxide hydrolase to form trans-dihydrodiols. These dihydrodiols are considered primary metabolites and can be further metabolized.
While the specific metabolites of 5-methylbenz(a)acridine have not been detailed in the available literature, extensive studies on its isomers, particularly 7-methylbenz[c]acridine, provide a clear model for its likely metabolic fate. The metabolism of 7-methylbenz[c]acridine in rat liver and lung microsomes yields several products. nih.gov Major metabolites include phenols, 7-hydroxymethylbenz[c]acridine (from oxidation of the methyl group), and various dihydrodiols such as trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine. nih.gov Minor metabolites that have been identified include K-region oxides (7-methylbenz[c]acridine-5,6-oxide) and other dihydrodiols (trans-1,2- and trans-10,11-dihydrodiols). nih.gov
These primary dihydrodiol metabolites can undergo a second round of oxidation by CYP enzymes to form highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites responsible for forming DNA adducts. This pathway, from the parent compound to an epoxide, then to a dihydrodiol, and finally to a diol epoxide, is the classical route of metabolic activation for many carcinogenic PAHs and aza-PAHs. nih.gov
Table 2: Identified Metabolites of the Related Compound 7-Methylbenz[c]acridine
| Metabolite Class | Specific Metabolites Identified | Metabolic Step |
|---|---|---|
| Hydroxylated Metabolites | 7-Hydroxymethylbenz[c]acridine, Phenols | Primary Oxidation |
| Epoxides (Oxides) | 7-Methylbenz[c]acridine-5,6-oxide, 7-Hydroxymethylbenz[c]acridine-5,6-oxide | Primary Oxidation |
| Dihydrodiols | trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine, trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine, trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridine | Epoxide Hydration |
| Ultimate Carcinogens (Proposed) | Bay-region diol epoxides (e.g., anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine) | Secondary Oxidation |
(Data sourced from studies on 7-methylbenz[c]acridine) nih.gov
Phase II Metabolic Reactions (e.g., Glucuronidation)
Following extensive research, it has been determined that there is no publicly available scientific literature detailing the Phase II metabolic reactions, including glucuronidation, of the specific chemical compound Benz(a)acridine, 5-methyl-.
Studies on the metabolism of other benz(a)acridine isomers have been conducted; however, these findings are not directly applicable to Benz(a)acridine, 5-methyl- due to structural differences that would significantly alter metabolic pathways. The strict focus of this article on Benz(a)acridine, 5-methyl- prevents the inclusion of data from related but distinct compounds.
Consequently, a detailed discussion of the Phase II metabolic reactions and the creation of data tables for Benz(a)acridine, 5-methyl- is not possible at this time due to the absence of specific research on this compound.
Environmental Occurrence, Distribution, and Remediation Research
Anthropogenic and Natural Sources of Benzacridines in the Environment
Benzacridines, including their methylated derivatives, are not naturally produced in biological systems. Their presence in the environment is primarily a result of incomplete combustion of organic materials, both from human activities and natural events.
Combustion Processes and By-products
The primary sources of benzacridines are high-temperature processes where organic matter is burned without a sufficient oxygen supply. This includes emissions from the burning of fossil fuels such as coal and oil. Consequently, they are expected to be present in the exhaust from gasoline and diesel engines. Residential coal-burning furnaces and the incineration of waste are also significant contributors to the environmental load of these compounds. Furthermore, natural events like forest fires and volcanic eruptions can also release benzacridines into the atmosphere.
Industrial Emissions and Discharges
A variety of industrial activities are known to release benzacridines into the environment. These compounds are associated with emissions from coal-tar production, coke ovens, and creosote manufacturing. Oil refineries are another notable source, with benzacridines potentially being released in stack effluents. The presence of nitrogen in fossil fuels contributes to the formation of nitrogen-containing PAHs like benzacridines during industrial combustion processes.
Environmental Distribution and Partitioning
Once released into the environment, the distribution of Benz(a)acridine, 5-methyl- is governed by its physicochemical properties, such as its relatively low water solubility and vapor pressure. These characteristics influence its partitioning between different environmental compartments.
Presence in Atmospheric Particulate Matter (PM10, PM2.5)
The table below presents hypothetical data ranges for related compounds to illustrate potential concentrations, as specific data for 5-methyl-benz(a)acridine is not available.
| Particulate Matter Fraction | Potential Concentration Range of Related Benzacridines (ng/m³) |
| PM10 | 0.1 - 5.0 |
| PM2.5 | 0.05 - 2.5 |
Note: This table is illustrative and not based on direct measurements of Benz(a)acridine, 5-methyl-.
Accumulation in Aquatic Sediments and Water Bodies
Due to their hydrophobic nature, benzacridines that enter aquatic environments are expected to partition from the water column and adsorb to suspended solids, eventually accumulating in bottom sediments. This process is driven by their low water solubility. For example, the water solubility of the related compound Dibenz(a,j)acridine is very low, at 0.159 mg/L at 25°C nih.gov. While direct measurements for Benz(a)acridine, 5-methyl- in aquatic systems are scarce, the general behavior of PAHs suggests that sediments in water bodies near industrial or urban areas are likely sinks for this compound.
Environmental Fate and Biodegradation Mechanisms
The environmental persistence of Benz(a)acridine, 5-methyl- is determined by a combination of physical, chemical, and biological processes. While specific studies on the 5-methyl derivative are limited, the fate of benzacridines and other PAHs is generally understood to involve photodegradation, chemical oxidation, and microbial degradation.
Microbial biodegradation is a key process in the natural attenuation of PAHs in the environment. The biodegradation of aromatic hydrocarbons by bacteria involves a series of enzymatic reactions. Typically, the process is initiated by dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, leading to the formation of dihydrodiols. These intermediates can then undergo further oxidation and ring cleavage, eventually breaking down the complex structure into simpler molecules that can be utilized by microorganisms for energy and growth. The presence of a methyl group on the benzacridine structure may influence the rate and pathway of biodegradation, but the fundamental mechanisms are expected to be similar to those of other methylated PAHs.
The table below outlines the general steps involved in the microbial degradation of aromatic hydrocarbons, which are likely applicable to Benz(a)acridine, 5-methyl-.
| Degradation Step | Description |
| Initial Oxidation | Introduction of hydroxyl groups onto the aromatic rings by dioxygenase enzymes. |
| Formation of Dihydrodiols | Creation of intermediate compounds with two hydroxyl groups. |
| Dehydrogenation | Removal of hydrogen atoms to form catechols or related compounds. |
| Ring Cleavage | Opening of the aromatic ring structure by other enzymes. |
| Further Metabolism | Breakdown of the ring-cleavage products into simpler organic acids that can enter central metabolic pathways. |
Microbial Degradation Pathways for Azaarenes
The microbial degradation of azaarenes is a key process in their natural attenuation. Both bacteria and fungi have been shown to metabolize these compounds, although the specific pathways can vary. The initial steps in the aerobic microbial degradation of azaarenes typically involve oxidation of the aromatic rings, catalyzed by monooxygenase or dioxygenase enzymes.
For many azaarenes, the degradation pathway is analogous to that of their homocyclic PAH counterparts. The process often begins with the enzymatic introduction of hydroxyl groups onto the aromatic ring, leading to the formation of dihydrodiols. Subsequent enzymatic reactions lead to ring cleavage and further breakdown of the molecule.
While a definitive and complete microbial degradation pathway for "Benz(a)acridine, 5-methyl-" has not been fully elucidated in the scientific literature, insights can be drawn from studies on similar compounds. Research on the metabolism of 7-methylbenz[c]acridine by rat liver and lung microsomes, which can serve as a model for microbial enzymatic processes, has identified several key metabolites. These include trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridine, trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine, and 7-hydroxymethylbenz[c]acridine-5,6-oxide nih.gov. This suggests that microbial degradation of "Benz(a)acridine, 5-methyl-" likely involves two primary initial lines of attack:
Ring Hydroxylation: Dioxygenase enzymes could attack the benzene (B151609) or pyridine rings, leading to the formation of dihydrodiol intermediates. Further enzymatic action would then lead to ring fission.
Methyl Group Oxidation: The 5-methyl group is a potential site for initial oxidation, leading to the formation of a hydroxymethyl group. This could be a preliminary step before or concurrent with ring attack.
Following these initial steps, the molecule would likely undergo further degradation, ultimately leading to mineralization into carbon dioxide, water, and inorganic nitrogen. The specific intermediates and enzymes involved in the complete degradation of "Benz(a)acridine, 5-methyl-" remain an area for further research.
Isomer-Selective Biodegradation Processes
A critical aspect of the environmental fate of azaarenes is the isomer-selective nature of their biodegradation. The structural arrangement of the aromatic rings and the position of the nitrogen atom significantly influence the susceptibility of an azaarene isomer to microbial attack nih.govnih.gov.
Studies have consistently shown that the biodegradability of azaarenes is influenced by several factors:
Number of Aromatic Rings: Generally, azaarenes with a lower number of rings are more readily biodegradable. For instance, three-ring azaarenes are typically degraded more easily than five-ring congeners nih.govnih.gov.
Position of the Nitrogen Atom: The location of the nitrogen atom within the aromatic structure affects the electronic properties of the molecule and, consequently, its interaction with microbial enzymes. This can lead to significant differences in degradation rates between isomers nih.govnih.gov.
Degree of Methylation: The presence and number of methyl groups on the azaarene structure have a notable impact on biodegradability. Increased methylation tends to decrease the rate of microbial degradation nih.govnih.gov. This is particularly relevant for "Benz(a)acridine, 5-methyl-".
Research on the biodegradation of four-ring azaarenes has demonstrated this isomer selectivity. In one study, benzo[c]acridine was found to be more readily biodegradable than its isomer, benzo[a]acridine nih.gov. This highlights that even subtle changes in the molecular structure can have a profound effect on the environmental persistence of these compounds.
The following interactive data table summarizes the relative biodegradability of different azaarene isomers based on findings from microcosm incubations of contaminated soils.
This table is a representation of general findings and the relative biodegradability can vary depending on environmental conditions and microbial communities.
The reduced biodegradability of methylated azaarenes like "Benz(a)acridine, 5-methyl-" suggests that they are likely to be more persistent in the environment compared to their non-methylated counterparts.
Strategies for Environmental Mitigation and Bioremediation
The persistence of azaarenes, particularly methylated and higher molecular weight isomers, in contaminated environments necessitates the development of effective mitigation and remediation strategies. Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade or detoxify pollutants, is a promising and environmentally sustainable approach.
Several bioremediation strategies can be applied to sites contaminated with azaarenes:
Natural Attenuation: This involves monitoring the natural processes of microbial degradation to reduce contaminant concentrations over time. For readily biodegradable azaarenes, this can be a viable option. However, for more recalcitrant compounds like "Benz(a)acridine, 5-methyl-", natural attenuation may be slow and insufficient to meet cleanup goals.
Biostimulation: This strategy involves the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (like oxygen) to the contaminated environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the target contaminants nih.gov. This approach has been shown to enhance the removal of azaarenes from contaminated soils.
Bioaugmentation: This involves the introduction of specific microorganisms with known capabilities to degrade the target contaminants into the contaminated site. This can be particularly useful when the indigenous microbial population lacks the necessary degradative pathways for complex azaarenes.
The isomer-selective nature of azaarene biodegradation has significant implications for bioremediation strategies. Remediation efforts must consider that some isomers will be degraded more slowly than others, potentially leading to a shift in the relative composition of azaarene contamination over time. The persistence of less-biodegradable isomers, such as methylated four-ring azaarenes, poses a long-term risk and must be a key consideration in the design and monitoring of bioremediation systems.
Furthermore, the formation of transformation products during biodegradation is an important factor. In some cases, these intermediate metabolites may be more toxic than the parent compound. Therefore, a thorough understanding of the degradation pathways and the potential for the formation of harmful byproducts is essential for ensuring the effectiveness and safety of bioremediation efforts.
Future research should focus on isolating and characterizing microbial consortia with enhanced capabilities to degrade recalcitrant azaarenes like "Benz(a)acridine, 5-methyl-". Additionally, exploring the enzymatic and genetic basis of azaarene degradation will be crucial for developing more effective and targeted bioremediation technologies.
Derivatization Strategies for Enhanced Functionality and Analytical Performance
Pre-column Derivatization for Enhanced Chromatographic Detection
Pre-column derivatization involves chemically modifying the analyte before its introduction into the chromatographic system. This approach is widely utilized to improve the separation and detection characteristics of compounds that may otherwise exhibit poor analytical responses. For Benz(a)acridine, 5-methyl-, a polycyclic aromatic nitrogen heterocycle, these strategies are crucial for achieving high sensitivity and selectivity in complex matrices.
Fluorescence detection offers exceptional sensitivity, and the introduction of a fluorophore—a fluorescent chemical group—can significantly enhance the detectability of Benz(a)acridine, 5-methyl-. While specific derivatization agents for 5-methylbenz(a)acridine are not extensively documented, analogous strategies for other aromatic amines are well-established. Reagents such as 9-(2-Hydroxyethyl)acridone can be activated to react with amino compounds, forming highly fluorescent derivatives. nih.gov This approach yields derivatives with strong excitation and emission maxima, allowing for sensitive detection in high-performance liquid chromatography (HPLC). nih.gov
For instance, the reaction of an activated acridone intermediate with an amino compound in the presence of a catalyst results in a fluorescently tagged molecule with an excitation maximum around 404 nm and an emission maximum at approximately 440 nm. nih.gov This method, coupled with gradient elution in reversed-phase HPLC, can achieve low detection limits, in the range of 0.16–12.8 ng/mL for various amines. nih.gov
Table 1: Examples of Fluorogenic Derivatization Reagents for Amines
| Reagent | Target Functional Group | Excitation λ (nm) | Emission λ (nm) | Reference |
|---|---|---|---|---|
| 9-(2-Hydroxyethyl)acridone (activated) | Primary & Secondary Amines | ~404 | ~440 | nih.gov |
| o-Phthalaldehyde (OPA) | Primary Amines | ~340 | ~455 |
This table presents examples of reagents used for the derivatization of amino compounds to enhance fluorescence detection. The principles of these reactions can be conceptually applied to functionalized derivatives of Benz(a)acridine, 5-methyl-.
For compounds that lack a strong chromophore—a part of a molecule responsible for its color—derivatization to introduce a UV-active group can significantly improve detection by UV-Vis spectrophotometry. While Benz(a)acridine, 5-methyl- inherently possesses UV absorbance due to its aromatic structure, the integration of additional chromophores or conjugated units can enhance molar absorptivity and shift the absorption maximum to a more desirable wavelength, reducing interference from matrix components.
This strategy is particularly useful for improving the performance of UV detectors in HPLC. rsc.org By selecting a derivatizing agent with a high extinction coefficient, the sensitivity of the analysis can be substantially increased.
Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of compounds. The sensitivity of MS detection can be improved by derivatization to incorporate moieties that enhance ionization efficiency. The introduction of nitrogen-containing fragments, such as those that can readily form ammonium adducts, can be beneficial.
Chemical ionization techniques utilizing ammonia can lead to the formation of [M+NH₄]⁺ ions, which can be more stable and provide clearer mass spectra than protonated molecules [M+H]⁺, especially for compounds prone to fragmentation. While direct derivatization to add ammonia fragments is less common, the principle of enhancing ionization through the introduction of basic nitrogen sites is a valid strategy for improving mass spectrometric sensitivity of aza-PAHs like Benz(a)acridine, 5-methyl-.
Isotopic tagging is a powerful technique for accurate quantification in mass spectrometry. This method involves the use of a derivatizing reagent that is synthesized in both a light (containing naturally abundant isotopes) and a heavy (containing stable isotopes like ²H, ¹³C, or ¹⁵N) form. The analyte in the sample is derivatized with the light version, while a known amount of an internal standard is derivatized with the heavy version.
The two forms are chemically identical and co-elute during chromatography, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. This allows for precise quantification by comparing the peak intensities of the light and heavy forms, correcting for variations in sample preparation and instrument response. While specific applications to 5-methylbenz(a)acridine are not detailed in available literature, this methodology is widely applied for the quantification of various classes of compounds, including other polycyclic aromatic hydrocarbons. core.ac.uk
Table 2: Common Isotopes Used in Tagging Reagents for Mass Spectrometry
| Isotope | Natural Abundance (%) | Use in Derivatization |
|---|---|---|
| ¹H | 99.985 | Light version of reagent |
| ²H (D) | 0.015 | Heavy version of reagent |
| ¹²C | 98.9 | Light version of reagent |
| ¹³C | 1.1 | Heavy version of reagent |
| ¹⁴N | 99.63 | Light version of reagent |
This table provides an overview of stable isotopes commonly incorporated into derivatizing reagents for quantitative mass spectrometry.
Chemical Modification for Modulation of Biological Activity
The biological properties of Benz(a)acridine, 5-methyl-, including its potential cytotoxicity and genotoxicity, can be altered through strategic chemical modifications. These modifications can influence the molecule's interaction with biological targets, such as DNA and enzymes.
The genotoxicity of many polycyclic aromatic hydrocarbons and their aza-analogs is often linked to their ability to intercalate into DNA and form covalent adducts, leading to mutations. Cytotoxicity, on the other hand, can arise from various mechanisms, including enzyme inhibition and disruption of cellular membranes. It is sometimes desirable to separate these two effects, for instance, to develop cytotoxic agents with a reduced mutagenic potential.
One strategy to achieve this is the introduction of steric bulk or asymmetry into the molecule. The addition of bulky substituents can hinder the planarity of the aromatic system, which is often crucial for efficient DNA intercalation. A less planar molecule may have a reduced ability to fit between DNA base pairs, thereby decreasing its genotoxicity.
For methyl-substituted benz[c]acridines, correlations have been observed between their calculated resonance energy and their carcinogenic activity. nih.gov The position of the methyl group can influence the electronic properties and the metabolic activation pathways of the molecule, which in turn affects its biological activity. nih.gov By strategically placing bulky groups, it may be possible to disrupt the metabolic pathways that lead to genotoxic metabolites, while retaining or even enhancing cytotoxic properties through other mechanisms. Structure-activity relationship studies on various acridine (B1665455) derivatives have shown that modifications to the acridine core can significantly impact their cytotoxic profiles against different cancer cell lines. nih.govnih.govresearchgate.netmdpi.commdpi.com
Based on the conducted research, there is a significant lack of specific scientific literature focusing on "Benz(a)acridine, 5-methyl-". The search results did not yield detailed information on the derivatization strategies, design of linker moieties for multi-target interactions, or the synthesis of novel hybrid molecular scaffolds specifically incorporating the 5-methylbenz(a)acridine moiety.
The available literature discusses benzacridine derivatives in a broader context, often focusing on different isomers or related structures. For instance, research is available on 12-N-methylated 5,6-dihydrobenzo[c]acridine (B2594076) derivatives and the formation of trihydroxy benzacridine derivatives. Similarly, while the synthesis and application of various hybrid molecules are widely reported, specific examples involving a 5-methylbenz(a)acridine scaffold could not be located.
Therefore, it is not possible to provide a detailed and scientifically accurate article on "Benz(a)acridine, 5-methyl-" that adheres to the requested outline due to the absence of specific research findings in the public domain.
Structure Activity Relationship Sar Studies and Rational Design Principles
Effects of Fused Aromatic Ring Systems on Biological Profiles
The fusion of additional benzene (B151609) rings to the basic acridine (B1665455) structure to form benzacridines has a profound effect on their biological properties. Acridine itself is a planar heterocyclic molecule known to intercalate into DNA, but the addition of fused rings modifies the size, planarity, electronic properties, and metabolic susceptibility of the molecule.
Increasing the number of aromatic rings generally enhances the hydrophobicity and the π-stacking interactions with DNA base pairs, which can lead to stronger DNA binding. nih.gov The arrangement of these fused rings (i.e., linear vs. angular fusion) is also critical. For instance, the angular fusion in benz(a)acridine creates a specific shape and electronic distribution, including a "bay-region," which is often associated with carcinogenic activity in polycyclic aromatic compounds after metabolic activation. nih.gov
Role of Molecular Planarity in DNA Intercalation and Enzyme Interaction
The planarity of the aromatic ring system is a fundamental requirement for the classical intercalation of molecules into the DNA double helix. morressier.comnih.gov The flat structure of benz(a)acridine allows it to slip between the stacked base pairs of DNA, maximizing the van der Waals and π-π stacking interactions. mdpi.com This intercalation process causes a conformational change in the DNA, such as unwinding of the helix and an increase in its length, which can interfere with the function of DNA-processing enzymes. mdpi.com
Many anticancer drugs, including acridine derivatives, function by inhibiting topoisomerases. These enzymes manage the topology of DNA during replication and transcription. Intercalating agents like benz(a)acridines can trap the topoisomerase-DNA cleavage complex, leading to double-strand breaks in the DNA and ultimately triggering cell death (apoptosis). The planarity of the intercalator is essential for stabilizing this ternary complex.
Computational studies have confirmed that the planar aromatic rings of acridine are crucial for its interaction with DNA, allowing for charge transfer and the formation of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which stabilize the intercalated complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug design for predicting the activity of novel compounds and understanding the structural features essential for their effects. nih.gov
For acridine and its derivatives, QSAR models have been developed to predict their anticancer activity. wisdomlib.orgfarmasimahaganesha.ac.id These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as:
Steric descriptors: Molar Refractivity (MR), Ovality, and Principal Moment of Inertia (e.g., PMI-X), which relate to the size and shape of the molecule. wisdomlib.org
Electronic descriptors: Describing the distribution of electrons in the molecule.
Hydrophobic descriptors: Quantifying the lipophilicity of the compound.
QSAR studies on antitumoral acridones have highlighted the importance of descriptors like MR and Ovality, suggesting that specific substitutions can enhance biological effectiveness. wisdomlib.org For instance, analyses have indicated that certain hydrophilic substitutions may positively impact activity. wisdomlib.org The development of such models allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis and testing of candidates with the highest predicted potency, thereby accelerating the drug discovery process. nih.gov
Future Research Trajectories and Advanced Applications
Development of Stereoselective and Chemoenzymatic Synthetic Routes
The synthesis of complex N-heterocycles is increasingly moving towards more efficient, sustainable, and selective methodologies. mdpi.commdpi.com For Benz(a)acridine, 5-methyl-, future synthetic strategies are expected to focus on stereoselective and chemoenzymatic approaches, which offer significant advantages over classical methods.
Chemoenzymatic synthesis, which integrates enzymatic catalysts into multi-step chemical syntheses, presents a powerful tool for creating complex molecules with high selectivity under mild conditions. nih.govnih.govnih.gov Enzymes can catalyze transformations that are challenging to achieve with conventional chemical catalysts, streamlining synthetic routes to valuable compounds. researchgate.net The development of cooperative chemoenzymatic systems, where a catalyst can play a dual role in both biological and chemical processes, could lead to highly efficient one-pot syntheses of benz(a)acridine derivatives from simple precursors like alcohols and amines. nih.gov
Future research will likely focus on identifying or engineering enzymes, such as monooxygenases or dehydrogenases, capable of acting on benz(a)acridine precursors. nih.gov This could enable the introduction of chiral centers with high enantiomeric excess, a crucial aspect for developing biologically active molecules or advanced materials with specific optical properties.
Table 1: Comparison of Synthetic Approaches for N-Heterocycles
| Feature | Traditional Synthesis (e.g., Bernthsen) nih.gov | Chemoenzymatic Synthesis nih.govnih.gov | Stereoselective Synthesis nih.gov |
|---|---|---|---|
| Catalysts | Mineral acids, metal chlorides (e.g., ZnCl₂) | Enzymes (e.g., oxidases, reductases), potentially with organocatalysts | Chiral catalysts (metal-ligand complexes, organocatalysts), enzymes |
| Conditions | Often harsh (high temperature, strong acids) | Mild (aqueous media, room temperature) | Varies, but often milder than traditional methods |
| Selectivity | Low to moderate regioselectivity and stereoselectivity | High chemo-, regio-, and stereoselectivity | High enantioselectivity and diastereoselectivity |
| Sustainability | Generates significant waste, uses harsh reagents | Green (water as solvent, biodegradable catalysts), atom-economical | Can be designed to be more sustainable, but may rely on precious metal catalysts |
| Applicability to Benz(a)acridine, 5-methyl- | Established but potentially low-yielding and unselective | High potential for creating novel, functionalized, and chiral derivatives | High potential for producing single enantiomers for specialized applications |
Integrated Computational and Experimental Approaches for Mechanistic Elucidation
Understanding the environmental fate and biological activity of Benz(a)acridine, 5-methyl- requires a detailed elucidation of its reaction mechanisms. Future research will increasingly rely on integrated computational and experimental approaches to unravel the complex processes of its metabolism and potential toxicity. nih.gov
Computational toxicology employs quantitative structure-activity relationship (QSAR) models and molecular modeling to predict the biological effects of chemicals. nih.govmdpi.com For azaarenes, density functional theory (DFT) has been used to study the stability of carbocations formed from oxidized metabolites, providing insights into their carcinogenic potential. nih.govunf.edu Such studies have shown that methylation, particularly in a bay region, can distort the planar structure of the molecule, potentially influencing its metabolic activation. nih.gov
By combining these in silico methods with experimental data from metabolic studies, researchers can build highly predictive models. mdpi.com This synergy is crucial for understanding how the position of the nitrogen atom and the methyl group in 5-methylbenz(a)acridine influences its biotransformation pathways compared to its homocyclic analogue and other azaarene isomers. nih.govresearchgate.net This integrated approach can identify key toxic metabolites and elucidate the mechanisms of genotoxicity, which are known for larger azaarenes to proceed through pathways similar to those of homocyclic PAHs, such as the formation of bay region diol epoxides. nih.gov
Advancements in Real-Time and In-Situ Environmental Monitoring Techniques
The detection of azaarenes in environmental matrices like soil and water is critical for risk assessment. Future monitoring techniques will move beyond traditional chromatographic methods towards real-time and in-situ detection, enabling rapid and continuous assessment of contamination. Biosensors represent a promising avenue for this purpose. nih.govmdpi.com
The development of electrochemical biosensors, which convert the interaction between a biological recognition element and the target analyte into a measurable signal, is a key area of research. nih.gov For nitrogen-containing organic compounds, these sensors can be designed with high sensitivity and selectivity. mdpi.com Future research could focus on developing biosensors that utilize enzymes or antibodies specific to azaarenes, or even whole microbial cells that respond to their presence. nih.gov
Furthermore, advanced materials are being integrated into sensor design to enhance performance. azosensors.com N-heterocyclic carbenes (NHCs) can be used to create robust linkages between biological receptors (like proteins) and gold electrode surfaces, improving sensor stability and consistency. rsc.org Metasurfaces and nanomaterials like graphene also offer platforms for developing highly sensitive optical or gas sensors. nih.govmdpi.com The application of these technologies could lead to portable, field-deployable devices for the specific and sensitive detection of Benz(a)acridine, 5-methyl- in the environment.
Bioremediation Strategies Utilizing Microbial Metabolism of Azaarenes
Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up sites contaminated with organic pollutants. core.ac.ukresearchgate.net The strategy leverages the metabolic capabilities of microorganisms to degrade hazardous compounds into less harmful substances. mdpi.com The biodegradation of azaarenes by natural microbial communities has been established, with varying efficiencies depending on the compound's structure. nih.gov
Research has shown that while smaller, three-ring azaarenes are readily biodegradable, larger congeners are more recalcitrant. nih.gov The presence and position of methyl groups can also influence biodegradability, often decreasing the rate of removal. nih.gov Future bioremediation strategies for Benz(a)acridine, 5-methyl- will likely focus on several key areas:
Isolation and Engineering of Specialized Microbes: Identifying and culturing microbial strains (bacteria and fungi) with specific metabolic pathways for degrading methylated, high-molecular-weight azaarenes. semanticscholar.orgnih.gov
Metabolic Pathway Elucidation: Studying the enzymatic processes involved in the initial steps of degradation, which for azaarenes often involve hydroxylation, with the oxygen atom being derived from water. usgs.gov
Bioaugmentation and Biostimulation: Enhancing the degradation process in contaminated soils by introducing specialized microbes (bioaugmentation) or by adding nutrients to stimulate the activity of indigenous microbial populations (biostimulation). nih.gov
Table 2: Potential Microbial Genera for Azaarene Bioremediation
| Microbial Genus | Type | Known Azaarene Degradation Capability | Potential Role in 5-methylbenz(a)acridine Degradation |
|---|---|---|---|
| Pseudomonas | Bacterium | Capable of converting quinoline (B57606) to 2(1H)quinolinone under aerobic conditions. usgs.gov | May initiate aerobic degradation through hydroxylation pathways. |
| Rhodococcus | Bacterium | Known to degrade a wide range of aromatic hydrocarbons. | Could possess enzymes for ring-cleavage of azaarene metabolites. |
| Sphingomonas | Bacterium | Strains have been identified that degrade various PAHs and N-heterocycles. | Potential to metabolize complex, multi-ring azaarenes. |
Exploration of Benz(a)acridine-based Scaffolds in Advanced Materials Science and Molecular Probes
The unique electronic properties of azaarenes make them attractive building blocks for advanced materials and functional molecules. rsc.org The electron-deficient nature of the aromatic system and the presence of lone-pair electrons on the nitrogen atom allow for tunable optical and electronic characteristics. researchgate.net
In advanced materials science , benz(a)acridine scaffolds could be incorporated into organic electronics. Nitrogen-containing heteroarenes are already studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. sci-hub.senih.gov The specific structure of 5-methylbenz(a)acridine could be modified to create novel emitters or charge-transporting materials. researchgate.net
As molecular probes , the benz(a)acridine core has potential in biological sensing and imaging. The planar structure of acridines allows them to intercalate into DNA, and derivatives can be designed to bind to specific DNA or RNA structures. For example, related 5,6-dihydrobenzo[c]acridine (B2594076) derivatives have been synthesized as selective ligands for c-myc G-quadruplex DNA, acting as potential therapeutic agents by modulating gene expression. nih.gov The 5-methylbenz(a)acridine scaffold could be similarly functionalized to target specific biological molecules, with the methyl group providing a vector for further chemical modification or influencing binding affinity and selectivity. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 5-methyl-Benz(a)acridine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of polycyclic precursors or Friedel-Crafts alkylation. Purity validation requires high-performance liquid chromatography (HPLC) paired with UV-Vis detection, using SH-Rxi™-PAH columns optimized for polycyclic aromatic hydrocarbons (PAHs) . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Ensure compliance with protocols for handling air-sensitive intermediates .
Q. Which analytical techniques are most reliable for quantifying 5-methyl-Benz(a)acridine in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is preferred for trace analysis in complex matrices like soil or water. Solid-phase extraction (SPE) using C18 cartridges improves sensitivity. For aqueous samples, liquid-liquid extraction with dichloromethane followed by HPLC-fluorescence detection enhances selectivity due to the compound’s aromaticity .
Q. How is the acute toxicity of 5-methyl-Benz(a)acridine assessed in preliminary screenings?
- Methodological Answer : Use the Salmonella typhimurium TA98 Ames test with metabolic activation (S9 liver homogenate) to evaluate mutagenicity. For in vivo assays, conduct acute exposure studies in Daphnia magna to measure lethal concentration (LC50) via OECD Guideline 202. Note that bioaccumulation potential in Daphnia correlates with elimination kinetics, requiring time-series measurements .
Advanced Research Questions
Q. What metabolic pathways are implicated in 5-methyl-Benz(a)acridine bioactivation, and how can dihydrodiol metabolites be characterized?
- Methodological Answer : Incubate the compound with rat liver microsomes to generate Phase I metabolites. Detect 5,6-dihydrodiol derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+). Compare fragmentation patterns to synthetic standards. For human relevance, employ hepatocyte models or recombinant cytochrome P450 isoforms (e.g., CYP1A1) .
Q. How can computational models predict the carcinogenicity of 5-methyl-Benz(a)acridine compared to its structural analogs?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models via tools like HazardExpert or DEREK. Compare methyl-substituted analogs (e.g., Benz[c]acridine) using molecular descriptors such as logP, HOMO-LUMO gaps, and electrophilicity indices. Validate predictions against IARC’s carcinogenicity classifications and in vitro mutagenicity data .
Q. What experimental designs resolve contradictions in reported mutagenicity data for 5-methyl-Benz(a)acridine?
- Methodological Answer : Replicate studies with standardized metabolic activation systems (e.g., Aroclor-induced rat liver S9) and controlled pH conditions. Use orthogonal assays: Comet assay for DNA damage and in vitro micronucleus tests in mammalian cells. Meta-analyses of historical data should account for batch variability in S9 activity and solvent effects .
Q. How does environmental matrix complexity affect the detection of 5-methyl-Benz(a)acridine in urban particulate matter?
- Methodological Answer : Employ matrix-matched calibration curves to correct for interference from co-eluting PAHs. Use pressurized liquid extraction (PLE) with silica gel cleanup to remove lipids and humic acids. Quantify via isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., D12-Benz[a]anthracene) .
Q. What strategies optimize molecular docking studies to evaluate 5-methyl-Benz(a)acridine’s binding affinity to hemoglobin?
- Methodological Answer : Use PyRx for automated docking with the AutoDock Vina algorithm. Prepare the protein target (e.g., hemoglobin PDB: 1HHO) by removing water molecules and adding polar hydrogens. Validate docking poses via molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-check with Swiss-ADME for drug-likeness and ADMETLab for toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
